N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (CAS 3283-07-6), commonly referred to as TAPD or TPDA, is an electron-rich, star-shaped tetraamine monomer built around a Wurster-type 1,4-phenylenediamine core. In industrial and advanced laboratory procurement, it is primarily sourced as a structural building block for Covalent Organic Frameworks (COFs), highly crosslinked polyimides, and electroactive polymer networks. Unlike standard industrial diamines, TAPD features four terminal primary amines that enable the construction of rigid 2D and 3D macromolecular architectures. Furthermore, its extended conjugated core exhibits highly stable, multi-state redox activity, allowing it to undergo reversible oxidation into stable radical cations and dications. This intrinsic electrochemical behavior makes TAPD a critical precursor for synthesizing materials with near-infrared (NIR) electrochromism, enhanced internal electron transfer for catalysis, and advanced hole-transport capabilities [1] [2].
Substituting TAPD with simpler diamines (such as p-phenylenediamine) or three-armed analogs (like tris(4-aminophenyl)amine, TAPA) fundamentally alters both the topology and the electrochemical performance of the resulting polymer. Linear diamines provide only two reactive sites, limiting condensation to 1D chains or requiring multi-topic aldehydes to form networks, which drastically changes the pore structure and mechanical integrity. While the three-armed TAPA also forms porous networks and exhibits redox activity, it is limited to a single-electron oxidation process. In contrast, the Wurster-type core of TAPD supports a two-state oxidation sequence (radical cation and dication), which is essential for multistate electrochromic devices and broad-window near-infrared (NIR) absorption. Furthermore, the non-aminated parent compound, N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA), lacks the reactive terminal amines entirely, rendering it completely unsuitable for imine-condensation or polyimide synthesis workflows [1].
The central 1,4-phenylenediamine core of TAPD undergoes a distinct two-step single-electron oxidation process, forming a stable radical cation and a subsequent dication. When polymerized into a 2D Covalent Organic Framework (e.g., EC-COF with DMTP), this Wurster-type redox behavior yields a film with three reversible color states and a high optical contrast of approximately 60% in the near-infrared (NIR) region (at 1100 nm). In contrast, frameworks built from three-armed triphenylamine analogs (like TAPA) typically exhibit only a single oxidation state, limiting their electrochromic range, while non-redox monomers provide no electrochromic response [1].
| Evidence Dimension | Electrochromic states and NIR optical contrast |
| Target Compound Data | Three reversible color states with ~60% contrast at 1100 nm (two-step oxidation) |
| Comparator Or Baseline | TAPA-based networks (single oxidation state, limited optical window) |
| Quantified Difference | Enables multi-state NIR electrochromism unavailable to single-redox analogs |
| Conditions | Anodic oxidation of TAPD-based COF films on ITO-coated glass |
Procuring TAPD is essential for developing multistate electrochromic devices or smart windows that require broad ultraviolet-visible-NIR absorption switching.
As a tetraamine, TAPD provides four terminal primary amine sites, allowing it to act as a highly connected structural node in polycondensation reactions. When reacted with linear dialdehydes (such as 2,5-dimethoxyterephthalaldehyde), TAPD enforces the formation of rigid, highly porous 2D conjugated frameworks with extended 1D pore channels. If a linear diamine like p-phenylenediamine (p-PDA) were substituted in the same reaction, the system would only yield linear, non-porous imine polymers [1].
| Evidence Dimension | Polymer architecture and porosity |
| Target Compound Data | Forms porous 2D/3D crosslinked networks (tetra-topic node) |
| Comparator Or Baseline | p-Phenylenediamine (forms linear 1D chains with dialdehydes) |
| Quantified Difference | Provides the necessary crosslinking density to generate permanent porosity and 1D pore channels |
| Conditions | Schiff-base polycondensation with linear dialdehydes under solvothermal conditions |
Buyers must select this tetraamine over standard diamines when synthesizing porous organic frameworks using linear dialdehyde linkers.
TAPD exhibits excellent solubility in common solvothermal solvent mixtures (such as mesitylene and 1,4-dioxane), which is critical for the slow, reversible imine condensation required to grow highly crystalline COFs. Compared to highly rigid, planar multi-amines that often precipitate prematurely as amorphous solids, the propeller-like conformation of the tetraphenyl-p-phenylenediamine core maintains solubility long enough to allow defect correction during framework crystallization [1].
| Evidence Dimension | Solubility and crystallization control |
| Target Compound Data | Remains soluble to allow reversible imine exchange and high crystallinity |
| Comparator Or Baseline | Rigid planar polyamines (prone to rapid amorphous precipitation) |
| Quantified Difference | Enables the growth of highly crystalline porous networks rather than kinetically trapped amorphous polymers |
| Conditions | Solvothermal Schiff-base polycondensation at 120 °C for 72 hours |
Ensures reproducible manufacturing of highly crystalline frameworks, reducing batch-to-batch variability in industrial or laboratory synthesis.
The strong electron-donating nature of the Wurster-type TAPD core facilitates rapid internal electron transfer within polymerized networks. In the synthesis of sonodynamic COFs (e.g., Co-TB COF), the incorporation of TAPD significantly enhances the framework's catalytic capacity to generate reactive oxygen species (ROS) under irradiation. Conventional porous materials and standard imine COFs lacking this specific redox-active backbone exhibit inferior electron transfer kinetics, severely limiting their catalytic efficiency in similar environments [1].
| Evidence Dimension | Internal electron transfer and ROS generation |
| Target Compound Data | High ROS yield driven by the electron-donating Wurster-type core |
| Comparator Or Baseline | Conventional non-redox COFs (poor electron transfer, low ROS yield) |
| Quantified Difference | Substantial enhancement in catalytic ROS production due to intrinsic redox activity |
| Conditions | Sono-irradiation of TAPD-based catalytic COFs |
This makes TAPD the correct precursor choice for synthesizing catalytically active frameworks where rapid electron donation is the rate-determining step.
Due to its two-step oxidation process and resulting near-infrared (NIR) absorption, TAPD is highly recommended for formulating electrochromic covalent organic frameworks (EC-COFs). These materials are utilized in low-energy smart windows and electronic safety indicators where high color contrast and rapid switching times across multiple optical states are required [1].
The stable radical cations formed by the Wurster-type core make this tetraamine an excellent monomer for synthesizing redox-active polyimides. These highly crosslinked polymers serve as robust hole transport materials in organic electronics, offering superior thermal stability and charge mobility compared to linear polyimides derived from standard diamines [1].
In advanced catalytic and biomedical research, TAPD is utilized to build sonodynamic or photocatalytic COFs. Its strong electron-donating capability facilitates efficient internal electron transfer, significantly boosting the generation of reactive oxygen species (ROS) under irradiation, which is critical for applications like environmental remediation or advanced therapeutics [2].